Chromotrope 2B

概要

説明

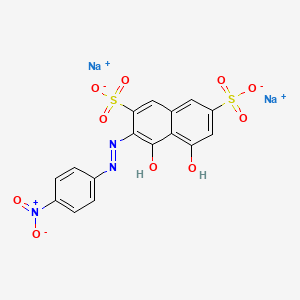

Chromotrope 2B is a chromotropic acid azo dye . It is also known as a groundwater pollutant that can be removed from the environment via photoelectrochemical mineralization .

Synthesis Analysis

Chromotrope 2B has been studied for its antioxidant effects on young and old rat bone marrow mesenchymal stem cells . In both age groups, Chromotrope 2B prompted a significant decrease in reactive oxygen species (ROS) generation .Molecular Structure Analysis

The empirical formula of Chromotrope 2B is C16H9N3Na2O10S2 . Its molecular weight is 513.37 g/mol .Chemical Reactions Analysis

Chromotrope 2B is used for the determination of boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . A new fading spectrophotometric method for the assay of chitosan was developed, taking advantage of the reaction between chitosan and Chromotrope 2B .Physical And Chemical Properties Analysis

Chromotrope 2B appears as a dark green to brown powder . It has a maximum absorption in water at 514 nm .科学的研究の応用

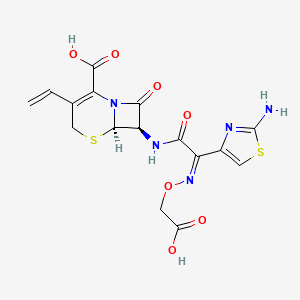

Spectrophotometric Determination of Cephalosporins

Chromotrope 2B is used alongside Chromotrope 2R to produce a highly colored radical anion, which is crucial in the spectrophotometric determination of cephalosporins such as cephadroxil, cephalexin, and cephradine in pharmaceutical products .

Preconcentration and Determination of Aluminium

This compound can be immobilized on AG 1-X8 ion exchange resin and is utilized in flame atomic absorption spectrometry and inductively coupled plasma mass spectrometry (ICP-MS) for the on-line preconcentration and determination of aluminium .

Determination of Boric Acid and Borates

Chromotrope 2B is applied in the determination of boric acid and borates, which are important in various industrial and environmental contexts .

Analysis of Germanium, Cobalt, Nickel, Copper, and Rare Earth Metals

The compound is also used for the analysis of germanium, cobalt, nickel, copper, and rare earth metals, highlighting its versatility in metal analysis .

Microscopy Applications

Due to its superb staining properties and proven reliability, Chromotrope 2B is a high-quality reagent for microscopy applications. Its disodium salt formulation enhances solubility while ensuring stability .

作用機序

Target of Action

Chromotrope 2B, also known as 2-(4-Nitrophenylazo)chromotropic acid disodium salt, is primarily used in the determination of various metals such as boric acid, borates, germanium, cobalt, nickel, copper, and rare earth metals . It is also used in the spectrophotometric determination of cephalosporins .

Mode of Action

Chromotrope 2B interacts with its targets to produce a highly colored radical anion . This interaction is crucial for its use in spectrophotometric determinations. In addition, Chromotrope 2B has been studied for its interaction with proteins, particularly serum albumin .

Biochemical Pathways

It has been found to reduce reactive oxygen species (ros) in mesenchymal stem cells (mscs), which are known to accumulate with advancing age and accelerate cellular senescence and cell death . This suggests that Chromotrope 2B may influence oxidative stress pathways.

Pharmacokinetics

Its solubility in water is known to be 10 mg/ml , which could influence its bioavailability.

Result of Action

Chromotrope 2B has been found to decrease ROS generation in both young and old MSCs . This antioxidant effect could potentially enhance the regenerative potential of these cells, making Chromotrope 2B a valuable resource for future cell-based therapeutics .

Action Environment

It is known that factors such as the age of stem cells can impact the effectiveness of chromotrope 2b in reducing ros

Safety and Hazards

特性

IUPAC Name |

disodium;4,5-dihydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O10S2.2Na/c20-12-7-11(30(24,25)26)5-8-6-13(31(27,28)29)15(16(21)14(8)12)18-17-9-1-3-10(4-2-9)19(22)23;;/h1-7,20-21H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUUHWJXDWBCSG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060278 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-nitrophenyl)azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromotrope 2B | |

CAS RN |

548-80-1 | |

| Record name | Chromotrope 2B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[2-(4-nitrophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-nitrophenyl)azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxy-3-(p-nitrophenylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMOTROPE 2B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81Y8BW5764 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

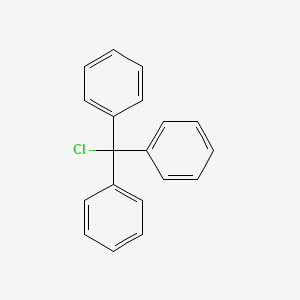

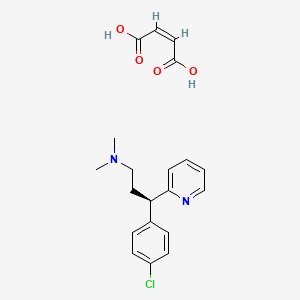

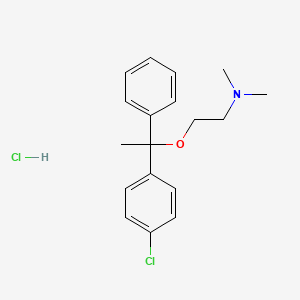

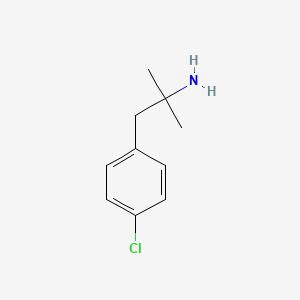

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

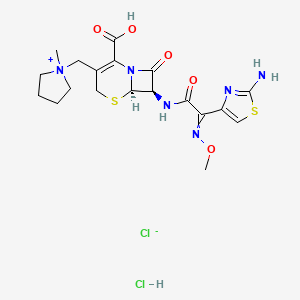

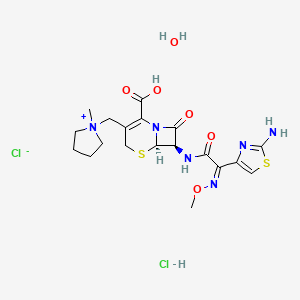

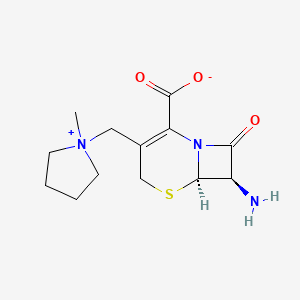

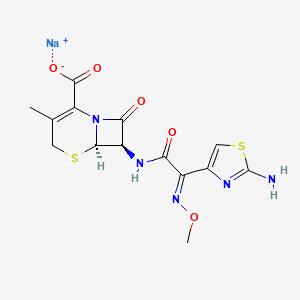

Feasible Synthetic Routes

Q & A

Q1: How does Chromotrope 2B interact with proteins? What are the downstream effects?

A1: Chromotrope 2B forms a supermolecular complex with proteins in acidic solutions, such as a Britton-Robinson buffer at pH 3.0. [, ] This interaction leads to a decrease in the reduction peak current of Chromotrope 2B, which can be measured using linear sweep voltammetry. This phenomenon allows for the quantitative determination of protein concentration. [, ]

Q2: Can Chromotrope 2B be used to determine the concentration of specific proteins?

A2: Yes, research has shown that Chromotrope 2B can be used to determine the concentration of human serum albumin (HSA) in both buffer solutions and blood samples. [, ] The reduction peak current of Chromotrope 2B decreases linearly with increasing HSA concentration, enabling quantification. [, ] This method provides comparable results to the traditional Coomassie brilliant blue G-250 spectrophotometric method. [, ]

Q3: How does the interaction between Chromotrope 2B and proteins differ from its interaction with metal ions?

A3: While Chromotrope 2B forms a supermolecular complex with proteins, its interaction with metal ions leads to the formation of charge transfer complexes. [] These complexes exhibit distinct spectroscopic properties and are the basis for various analytical applications. []

Q4: What are some examples of metal ions that form complexes with Chromotrope 2B?

A4: Chromotrope 2B has been shown to form complexes with various metal ions, including but not limited to: Lanthanum (III), [, , ] Copper (II), [] Thorium (IV), [] Scandium, and Yttrium. [] These complexes exhibit different stability constants and spectroscopic properties, allowing for selective determination of these metals. [, , ]

Q5: Beyond protein and metal ion detection, what other applications does Chromotrope 2B have?

A5: Chromotrope 2B has been explored for its ability to preconcentrate metal ions like aluminum from aqueous solutions, facilitating their detection and analysis. [] Additionally, it has shown potential in removing both cationic radionuclides (e.g., 137Cs(I), 60Co(II), 152+154Eu(III)) and anionic pollutants (e.g., Chromotrope 2B itself) from simulated mixed radioactive process wastewater using organo-bentonite. []

Q6: Is Chromotrope 2B stable under various conditions?

A6: The stability of Chromotrope 2B-metal chelates has been studied under different temperatures and pH conditions. For example, the Lanthanum (III)-Chromotrope 2B chelate is stable between pH 5.0 and 12.5. [] The Thorium(Ke)2 chelate with Chromotrope 2B remains stable between pH 3.0 and 6.5 at temperatures ranging from 5 to 95°C. []

Q7: What analytical techniques are commonly used to study Chromotrope 2B and its interactions?

A7: Spectrophotometry is a widely employed technique to study Chromotrope 2B and its interactions. [, , , , , , , , , , ] This method utilizes the characteristic absorption spectra of Chromotrope 2B and its complexes with proteins or metal ions to determine concentrations and study complex formation. [, , , , , , , , , , ] Electrochemical techniques like linear sweep voltammetry are also valuable for investigating Chromotrope 2B's interactions with proteins. [, ]

Q8: What are the limitations of using Chromotrope 2B in analytical applications?

A8: While Chromotrope 2B offers advantages in analytical applications, it's crucial to consider potential interferences. Certain ions might interfere with the analysis, impacting accuracy. [, ] Researchers often optimize experimental conditions and explore pre-treatment methods to minimize such interferences. []

Q9: How does the structure of Chromotrope 2B contribute to its properties and applications?

A9: The presence of the azo group (-N=N-) and the lone pair of electrons on the nitro group (-NO2) in Chromotrope 2B contributes to its color and its ability to form complexes with metal ions. [] The extended conjugation in its structure, influenced by these functional groups, enhances the color intensity of the charge transfer complexes formed. []

Q10: Have there been any studies on modifying the structure of Chromotrope 2B?

A10: While research primarily focuses on Chromotrope 2B itself, some studies have explored the use of structurally related compounds. For instance, researchers investigated the effects of Trypan Blue and related compounds, structurally similar to Chromotrope 2B, on the production and activity of Streptolysin S, a bacterial toxin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。